molecular formula C24H20ClN7O B11269905 N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenyl)acetamide

N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenyl)acetamide

Cat. No.: B11269905
M. Wt: 457.9 g/mol
InChI Key: QHDKFGKMCTVUMN-UHFFFAOYSA-N
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Description

N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a chlorophenyl group, and a methylphenylacetamide moiety

Preparation Methods

The synthesis of N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenyl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the chlorophenyl and methylphenylacetamide groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes, automated synthesis, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives

Scientific Research Applications

N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenyl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying various biochemical pathways and interactions.

In medicine, this compound has shown potential as a therapeutic agent for treating various diseases, including cancer and inflammatory disorders. Its unique structure allows it to interact with specific molecular targets, making it a valuable tool for drug discovery and development. In industry, it is used in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing processes.

Mechanism of Action

The mechanism of action of N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various cellular pathways. This interaction can lead to the inhibition or activation of specific biochemical processes, resulting in therapeutic effects.

The molecular targets and pathways involved in the compound’s mechanism of action are diverse and depend on the specific application. For example, in cancer therapy, it may inhibit key enzymes involved in cell proliferation and survival, while in inflammatory disorders, it may modulate immune responses to reduce inflammation.

Comparison with Similar Compounds

N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenyl)acetamide can be compared with other similar compounds, such as other pyrazolopyrimidines and chlorophenyl derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture.

Similar compounds include:

  • 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide
  • 1-[4-(4-chlorophenyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine

The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets, making it a versatile and valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C24H20ClN7O

Molecular Weight

457.9 g/mol

IUPAC Name

N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(3-methylphenyl)acetamide

InChI

InChI=1S/C24H20ClN7O/c1-15-4-3-5-17(10-15)12-22(33)29-21-11-16(2)30-32(21)24-20-13-28-31(23(20)26-14-27-24)19-8-6-18(25)7-9-19/h3-11,13-14H,12H2,1-2H3,(H,29,33)

InChI Key

QHDKFGKMCTVUMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl)C

Origin of Product

United States

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